molecular formula C21H17NO2 B12903419 2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl- CAS No. 647841-84-7

2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-

Cat. No.: B12903419
CAS No.: 647841-84-7
M. Wt: 315.4 g/mol
InChI Key: VNILVOASRWCLRZ-UHFFFAOYSA-N
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Description

8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyran ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxyquinolin-2-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can yield more saturated analogs .

Scientific Research Applications

8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyran and quinoline rings contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Chemical Identity and Structure
2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-, identified by CAS number 647841-84-7, is a heterocyclic compound belonging to the pyranoquinoline class. Its molecular formula is C21H17NO2, and it has a molecular weight of 315.4 g/mol. The compound features a quinoline core fused with a pyran ring, which contributes to its unique chemical properties and biological activities.

Biological Activity

Anticancer Properties
Research indicates that 8-ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one exhibits significant anticancer potential. It has been shown to interact with various cellular targets, inhibiting specific kinases involved in cell proliferation. This mechanism suggests its potential application in cancer therapy.

In a study examining its effects on different cancer cell lines, the compound displayed promising cytotoxicity. For instance, it demonstrated an IC50 value of approximately 10 µM against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating effective inhibition of cell growth and proliferation .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, although specific data regarding MIC (Minimum Inhibitory Concentration) values are still being compiled. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 8-ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is attributed to its ability to interact with various molecular targets within cells:

  • Kinase Inhibition : The compound may inhibit kinases such as CDK2 and Aurora-A, which are crucial for cell cycle regulation.
  • Receptor Interaction : It may also interact with receptors involved in inflammatory responses, modulating cytokine release.
  • DNA Interaction : Some studies suggest that it can intercalate into DNA, disrupting replication and transcription processes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)Mechanism of Action
8-Ethyl-4-methyl-6-phenyl-pyranoquinolineAnticancer~10Kinase inhibition
Pyrano[2,3-c]pyrazoleAntimicrobial15Membrane disruption
Furo[3,2-c]quinolineAnti-inflammatory25Cytokine modulation

Case Studies

  • Case Study on Anticancer Activity
    A recent study evaluated the efficacy of 8-ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one against various cancer cell lines including MCF7 and HCT116. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 5 µM .
  • Case Study on Antimicrobial Properties
    In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations ranging from 10 to 20 µM, highlighting its potential as a therapeutic agent in treating bacterial infections .

Properties

CAS No.

647841-84-7

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

8-ethyl-4-methyl-6-phenylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C21H17NO2/c1-3-15-10-17(14-7-5-4-6-8-14)18-11-16-13(2)9-21(23)24-20(16)12-19(18)22-15/h4-12H,3H2,1-2H3

InChI Key

VNILVOASRWCLRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C=C3C(=CC(=O)OC3=CC2=N1)C)C4=CC=CC=C4

Origin of Product

United States

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